5-[(3-Chlorophenyl)methyl]-2-(pyrrolidin-3-yl)-1,3-oxazole
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Overview
Description
5-[(3-Chlorophenyl)methyl]-2-(pyrrolidin-3-yl)-1,3-oxazole is a heterocyclic compound that features a unique combination of an oxazole ring, a pyrrolidine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Chlorophenyl)methyl]-2-(pyrrolidin-3-yl)-1,3-oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include carboxylic acids and amines.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an electrophilic precursor.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a Friedel-Crafts alkylation reaction, where the chlorophenyl moiety is introduced to the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the oxazole ring, resulting in the formation of dihydro-oxazole derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Dihydro-oxazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(3-Chlorophenyl)methyl]-2-(pyrrolidin-3-yl)-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(3-Chlorophenyl)methyl]-2-(pyrrolidin-3-yl)-1,3-oxazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-[(3-Bromophenyl)methyl]-2-(pyrrolidin-3-yl)-1,3-oxazole: Similar structure but with a bromine atom instead of chlorine.
5-[(3-Fluorophenyl)methyl]-2-(pyrrolidin-3-yl)-1,3-oxazole: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
5-[(3-Chlorophenyl)methyl]-2-(pyrrolidin-3-yl)-1,3-oxazole is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.
Properties
Molecular Formula |
C14H15ClN2O |
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Molecular Weight |
262.73 g/mol |
IUPAC Name |
5-[(3-chlorophenyl)methyl]-2-pyrrolidin-3-yl-1,3-oxazole |
InChI |
InChI=1S/C14H15ClN2O/c15-12-3-1-2-10(6-12)7-13-9-17-14(18-13)11-4-5-16-8-11/h1-3,6,9,11,16H,4-5,7-8H2 |
InChI Key |
OJQMQPSHHKBRTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=NC=C(O2)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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